molecular formula C18H27NO2 B144402 (+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-33-8

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Cat. No. B144402
M. Wt: 289.4 g/mol
InChI Key: KVJKYVNTZDTLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is a pyrrolidinone derivative that is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of glutamate, an excitatory neurotransmitter, in the brain. This inhibition may lead to the anticonvulsant and analgesic effects observed in studies.

Biochemical And Physiological Effects

Studies have shown that (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone exhibits anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to reduce the number and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is its high yield in synthesis, making it suitable for large-scale experiments. However, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to determine its potential use as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential applications in pharmaceutical and medical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

136410-33-8

Product Name

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-benzyl-5-heptoxypyrrolidin-2-one

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3

InChI Key

KVJKYVNTZDTLAH-UHFFFAOYSA-N

SMILES

CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

Canonical SMILES

CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2

synonyms

(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4 g of 5-(n-heptyloxy)-pyrrolidin-2-one, 1.68 g of potassium hydroxide hydrated to 85% and 0.4 g of tetra-n-butylammonium bromide in 55 cm3 of tetrahydrofuran, there is added a solution of 3.43 g of benzyl bromide in 20 cm3 of tetrahydrofuran, operating at 20° C. to 25° C. After agitating for 1 hour at ambient temperature, filtering, and evaporating the solvent to dryness under reduced pressure, the residue is chromatographed on silica (eluent: ethyl acetate--n-hexane, 1-2), and 4.54 g of the expected product is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.